Cas no 7296-20-0 (Neocuproine Hydrochloride Anhydrous)

Neocuproine Hydrochloride Anhydrous 化学的及び物理的性質
名前と識別子
-
- Neocuproine hydrochloride monohydrate
- 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate
- NEOCUPROINE CHLORHYDRATE
- 2.9-Dimethyl-1.10-phenanthroline monohydrochloride
- NEOCUPROINE HYDROCHLORIDE(RG)
- 2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- 2,9-dimethoxyquinacridone
- 2,9-dimethyl-1,10-phenanthroline hydrochloride
- 2,9-dimethylquinacridone
- Neocuproine Hydrochloride
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride
- 2,9-dimethyl-1,10-phenanthroline;hydrochloride
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
- DTXSID00884367
- 2,9-Dimethyl-1,10-phenanthroline monohydrochloride
- EINECS 255-200-2
- 1,10-Phenanthroline, 2,9-dimethyl-, monohydrochloride
- ?NEOCUPROINE HYDROCHLORIDE
- 7296-20-0
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:x)
- SCHEMBL5385744
- EN300-199561
- AKOS015902517
- NS00088847
- CS-0282414
- 2,9-dimethyl-1,10-phenanthroline hydrochloride (1:1)
- Neocuproine Hydrochloride Monohydrate,
- N0423
- FT-0610771
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
- EINECS 230-732-8
- 41066-08-4
- QUGBNSJLQDNNPK-UHFFFAOYSA-N
- DB-055706
- Neocuproine Hydrochloride Anhydrous
-
- MDL: MFCD00012645
- インチ: InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H
- InChIKey: QUGBNSJLQDNNPK-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(C=C1)C=CC3=C2N=C(C)C=C3.Cl
- BRN: 4584190
計算された属性
- せいみつぶんしりょう: 343.25100
- どういたいしつりょう: 244.077
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 25.8A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 黄色い
- 密度みつど: 1.178g/cm3
- ゆうかいてん: 250 °C (dec.)(lit.)
- ふってん: 367.4ºC at 760 mmHg
- フラッシュポイント: 159.7ºC
- ようかいど: H2O: 25 mg/mL, clear
- PSA: 38.33000
- LogP: 4.26350
- ようかいせい: 水に溶ける
Neocuproine Hydrochloride Anhydrous セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- 福カードFコード:8
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Store at RT.
Neocuproine Hydrochloride Anhydrous 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N389918-1g |
Neocuproine Hydrochloride Anhydrous |
7296-20-0 | 1g |
$ 155.00 | 2022-06-03 | ||
Enamine | EN300-199561-100.0g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 100g |
$512.0 | 2023-05-31 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295911A-5 g |
Neocuproine hydrochloride, |
7296-20-0 | 5g |
¥1,279.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295911-1 g |
Neocuproine hydrochloride, |
7296-20-0 | 1g |
¥677.00 | 2023-07-11 | ||
Enamine | EN300-199561-25.0g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 25g |
$130.0 | 2023-05-31 | ||
Enamine | EN300-199561-1.0g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 1g |
$24.0 | 2023-05-31 | ||
Enamine | EN300-199561-1g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 1g |
$24.0 | 2023-09-16 | ||
Enamine | EN300-199561-50g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 50g |
$257.0 | 2023-09-16 | ||
Enamine | EN300-199561-5g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 5g |
$38.0 | 2023-09-16 | ||
Enamine | EN300-199561-10g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 10g |
$72.0 | 2023-09-16 |
Neocuproine Hydrochloride Anhydrous 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Neocuproine Hydrochloride Anhydrousに関する追加情報
Recent Advances in Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) Research: A Comprehensive Review
Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) is a well-known copper(I)-specific chelator widely used in biochemical and pharmaceutical research. Recent studies have highlighted its versatile applications, ranging from antioxidant assays to potential therapeutic uses. This research briefing synthesizes the latest findings on Neocuproine Hydrochloride Anhydrous, focusing on its chemical properties, mechanisms of action, and emerging applications in drug discovery and development.
One of the most significant advancements in the study of Neocuproine Hydrochloride Anhydrous is its role in copper-mediated oxidative stress. Researchers have demonstrated its efficacy in scavenging reactive oxygen species (ROS) by forming stable complexes with copper(I) ions, thereby preventing oxidative damage in cellular systems. This property has been leveraged in the development of novel antioxidant assays, such as the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) method, which is now considered a gold standard for evaluating antioxidant activity in biological samples.
In addition to its antioxidant properties, Neocuproine Hydrochloride Anhydrous has shown promise in the field of cancer research. Recent studies have explored its potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs by modulating copper homeostasis in cancer cells. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Neocuproine Hydrochloride Anhydrous significantly improved the cytotoxicity of platinum-based drugs in resistant ovarian cancer cell lines, suggesting a potential strategy to overcome drug resistance in clinical settings.
Another area of growing interest is the application of Neocuproine Hydrochloride Anhydrous in neurodegenerative diseases. Copper dysregulation has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and recent preclinical studies have investigated the neuroprotective effects of Neocuproine Hydrochloride Anhydrous. A 2022 study in Neurochemical Research demonstrated that this compound could reduce copper-induced neurotoxicity by chelating excess copper ions in neuronal cells, offering a potential therapeutic avenue for neurodegenerative disorders.
From a chemical perspective, recent advancements in the synthesis and characterization of Neocuproine Hydrochloride Anhydrous have improved its purity and stability. Novel analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, have been employed to ensure batch-to-batch consistency, which is critical for its use in pharmaceutical formulations. Furthermore, researchers have developed more efficient synthetic routes to produce Neocuproine Hydrochloride Anhydrous with higher yields and reduced environmental impact, aligning with the principles of green chemistry.
Despite these promising developments, challenges remain in the clinical translation of Neocuproine Hydrochloride Anhydrous. Issues such as bioavailability, tissue-specific delivery, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on the development of nanoparticle-based delivery systems to enhance the targeted delivery of Neocuproine Hydrochloride Anhydrous to diseased tissues, thereby minimizing systemic toxicity.
In conclusion, Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) continues to be a molecule of significant interest in chemical, biological, and pharmaceutical research. Its unique properties as a copper(I) chelator, combined with its potential therapeutic applications, make it a valuable tool for scientists and clinicians alike. Future research should aim to bridge the gap between preclinical findings and clinical applications, paving the way for innovative treatments for oxidative stress-related diseases, cancer, and neurodegenerative disorders.
7296-20-0 (Neocuproine Hydrochloride Anhydrous) 関連製品
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)
- 766483-76-5(Ethyl azetidine-2-carboxylate)
- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 1026046-70-7(ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)
- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 76241-81-1(3-iodobenzene-1,2-dicarbonitrile)
